molecular formula C9H9BrO3 B2647522 5-Bromo-2-methoxy-3-methylbenzoic acid CAS No. 159121-84-3

5-Bromo-2-methoxy-3-methylbenzoic acid

Cat. No.: B2647522
CAS No.: 159121-84-3
M. Wt: 245.072
InChI Key: BYGJVQRRBRCFSQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylbenzoic acid: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid typically involves the bromination of 2-methoxy-3-methylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron powder or a strong acid like trifluoromethanesulfonic acid. The reaction is performed under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar bromination process. The starting material, 2-methoxy-3-methylbenzoic acid, is treated with bromine in a suitable solvent, and the reaction is catalyzed by iron or another suitable catalyst. The reaction mixture is then purified to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system or chemical reaction in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methoxy-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the benzene ring provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGJVQRRBRCFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-methoxy-3-methyl-benzoate (2.6 g, 10.0 mmol, 1.0 eq) in THF (20 mL) was added an aqueous solution of NaOH (2M, 20 mL, 40 mmol, 4.0 eq). The mixture was stirred at room temperature for 5 h. Water was added and the aqueous layer was acidified to pH 9 by addition of 1M HCl. The THF was removed in vacuo and the aqueous layer was further acidified to pH 4-5 with 1M HCl. The solid that precipitated from the reaction was collected by filtration and dried to give the title compound as a white solid (1.8 g, 73%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

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